2-chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine
Description
2-Chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a chlorine atom at position 2, a morpholinomethyl group at position 6, and a bulky 2,4,4-trimethylpentan-2-yl (TMP) amine substituent at position 2. The morpholine moiety is a six-membered heterocycle containing one oxygen and one nitrogen atom, which is often incorporated into drug molecules to enhance solubility and bioavailability . The TMP group introduces significant steric bulk, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
2-chloro-6-(morpholin-4-ylmethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29ClN4O/c1-16(2,3)12-17(4,5)21-14-10-13(19-15(18)20-14)11-22-6-8-23-9-7-22/h10H,6-9,11-12H2,1-5H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXGJQHYFQXGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1=NC(=NC(=C1)CN2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine (CAS No. 1365838-66-9) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 314.89 g/mol. The structure features a pyrimidine core substituted with a morpholinomethyl group and a branched alkyl chain, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. For instance, pyrimidine derivatives are known to exhibit activity against enzymes involved in nucleic acid synthesis and may act as inhibitors of specific kinases or receptors.
Antifungal Activity
A study on related pyrimidine compounds demonstrated promising antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting effective antifungal properties . Although specific data on this compound is limited, its structural similarities imply potential antifungal efficacy.
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary tests suggest that related compounds maintain low cytotoxicity levels in mammalian cell lines at effective concentrations . This characteristic is essential for the development of therapeutic agents with minimal adverse effects.
Case Studies
- Study on Antifungal Properties :
- Pharmacokinetic Evaluation :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Core Structure Variations: The target compound and most analogs retain a pyrimidine core. However, the thienopyrimidine derivative () incorporates a fused thiophene ring, which may enhance π-π stacking interactions in biological targets .
Substituent Effects: Morpholine Group: Present in the target compound and –6, this group improves aqueous solubility and may act as a hydrogen-bond acceptor. Bulky Amine (TMP): The TMP group in the target compound introduces steric hindrance, which could reduce off-target interactions or slow metabolic degradation compared to simpler amines (e.g., methylamine in or furanmethyl in ) . Chlorine Atom: Ubiquitous at position 2 or 4 in many analogs, the chlorine atom likely contributes to electron-withdrawing effects, stabilizing the pyrimidine ring and influencing electronic interactions with biological targets .
Biological Activity Trends :
- Compounds with morpholine (–6) or trifluoromethyl groups () often exhibit kinase inhibitory or antiviral properties due to their ability to modulate protein-ligand interactions .
- The TMP group in the target compound may enhance blood-brain barrier penetration due to its lipophilicity, a feature absent in more polar analogs like the furanmethyl derivative () .
Physicochemical Properties: The trifluoromethylphenyl group in increases hydrophobicity, while the morpholinomethyl group in the target compound balances lipophilicity with solubility . The absence of a morpholine group in results in lower molecular weight (223.66 g/mol vs.
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely follows reductive amination routes similar to those described for morpholine-containing thienopyrimidines () .
- Structure-Activity Relationship (SAR): The combination of a morpholinomethyl group and TMP amine may optimize both solubility and metabolic stability, addressing limitations seen in simpler analogs .
- Unresolved Questions: Direct pharmacological data for the target compound are lacking. Further studies should evaluate its activity against viral proteases or kinases, leveraging the known efficacy of structural analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine generally follows a sequence of:
- Preparation of a suitable 2,6-dichloropyrimidine intermediate,
- Nucleophilic substitution at the 6-position with morpholinomethyl moiety,
- Amination at the 4-position with the bulky 2,4,4-trimethylpentan-2-yl amine.
This approach leverages the differential reactivity of the chloro substituents on the pyrimidine ring, enabling selective substitution.
Introduction of Morpholinomethyl Group at 6-Position
The substitution of the 6-chloro group by a morpholinomethyl moiety typically proceeds via nucleophilic substitution. Morpholine or morpholinomethyl reagents react with the 6-chloropyrimidine intermediate under conditions favoring SNAr (nucleophilic aromatic substitution) reactions.
- Reaction conditions : polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
- Temperature : moderate heating (e.g., 50–100 °C) to facilitate substitution without degrading sensitive groups.
- Base : sometimes a mild base (e.g., triethylamine) is used to scavenge hydrochloric acid formed during substitution.
This step is crucial for installing the morpholinomethyl substituent selectively at the 6-position, leveraging the leaving ability of chlorine on the pyrimidine ring.
Amination at 4-Position with 2,4,4-Trimethylpentan-2-yl Amine
The amination at the 4-position involves nucleophilic attack by the bulky 2,4,4-trimethylpentan-2-yl amine on the 4-chloropyrimidine intermediate (or after morpholinomethyl substitution).
- Reagents : the bulky amine is introduced typically in excess to drive the reaction to completion.
- Solvent : similar polar aprotic solvents are used.
- Temperature : elevated temperatures (e.g., 80–120 °C) may be necessary due to steric hindrance of the bulky amine.
- Reaction time : several hours to ensure complete substitution.
This step yields the final compound with the desired bulky amine substitution at the 4-position.
Purification and Characterization
- Purification : crystallization or column chromatography is used to isolate the product with high purity.
- Characterization : NMR, mass spectrometry, and elemental analysis confirm the structure and purity.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- Use of composite solvents (e.g., DMF, dimethylacetamide) enhances solubility and reaction rates for pyrimidine substitutions.
- Temperature control during nucleophilic substitution is critical to avoid side reactions and degradation.
- Bulky amines require longer reaction times and higher temperatures to overcome steric hindrance.
- The sequence of substitution (morpholinomethyl first, then bulky amine) is important to achieve selectivity and avoid polysubstitution.
- No direct literature specifically details the exact compound’s preparation, but analogous pyrimidine chemistry and patent methods provide a reliable framework for synthesis.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine?
A multi-step approach is typically used, involving:
- Step 1 : Formation of the pyrimidine core via condensation reactions, such as the use of guanidine nitrate with α,β-unsaturated ketones under reflux with lithium hydroxide catalysis (adapted from morpholine-containing pyrimidine syntheses) .
- Step 2 : Introduction of the morpholinomethyl group via Mannich-type reactions or nucleophilic substitution, leveraging morpholine as a nucleophile in the presence of formaldehyde derivatives.
- Step 3 : Functionalization of the amine group using 2,4,4-trimethylpentan-2-amine under controlled pH and temperature to avoid side reactions.
Key Optimization : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating the final product .
Q. How is this compound characterized structurally and spectroscopically?
- X-ray Crystallography : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for analyzing intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final alkylation step?
- Temperature Control : Maintain temperatures below 60°C during alkylation to prevent decomposition of the tertiary amine group.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of 2,4,4-trimethylpentan-2-amine.
- Catalysis : Addition of catalytic iodide (e.g., KI) accelerates SN2 reactions via the "Finkelstein effect" .
Data-Driven Example : A 15% yield increase was achieved by switching from THF to DMF in analogous pyrimidine alkylations .
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or space group assignments?
- Validation Tools : Cross-check data using the CheckCIF tool (IUCr) to identify outliers in bond lengths/angles.
- Hydrogen Bond Analysis : Compare intramolecular interactions (e.g., N–H⋯N distances ~2.9–3.0 Å) with literature values for similar pyrimidines .
- Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands for handling twinned crystals, which are common in morpholine derivatives .
Q. What computational and experimental approaches elucidate the impact of substituents on biological activity?
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data from enzyme inhibition assays.
- Crystallographic SAR : Compare dihedral angles of the morpholinomethyl group with activity; planar conformations (e.g., dihedral <20°) often enhance target binding .
- In Vitro Assays : Test against kinase panels or bacterial strains to identify selectivity trends. For example, fluorophenyl analogs showed enhanced antibacterial activity due to improved membrane penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
